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Compound of Interest

Compound Name: 2-(Pyrazin-2-yl)malonaldehyde

Cat. No.: B084633

An In-depth Technical Guide to 2-(Pyrazin-2-
yl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical
formula, and physicochemical properties of 2-(Pyrazin-2-yl)malonaldehyde. Due to the limited
availability of direct experimental data for this specific compound, this document presents a
plausible synthetic route via the Vilsmeier-Haack reaction of 2-methylpyrazine, including a
detailed hypothetical experimental protocol. Furthermore, predicted spectroscopic data,
including *H NMR, 3C NMR, IR, and mass spectrometry, are presented based on the analysis
of analogous structures. This guide is intended to serve as a valuable resource for researchers
interested in the synthesis and characterization of novel pyrazine derivatives for potential
applications in medicinal chemistry and drug development.

Molecular Structure and Formula

2-(Pyrazin-2-yl)malonaldehyde is a heterocyclic organic compound. The molecule consists of
a pyrazine ring substituted at the 2-position with a malonaldehyde group.

Molecular Formula: C7HsN202[1]
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Structure:

Canonical SMILES: C1=CN=C(C=N1)C(C=0)C=0[1]

INChl: InChI=1S/C7H6N202/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H[1]
InChlKey: IMZSRARKHGBIFL-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Pyrazin-2-
yl)malonaldehyde. It is important to note that much of this data is predicted due to the
absence of extensive experimental characterization in the public domain.

Property Value Source
Molecular Weight 150.13 g/mol PubChem
Monoisotopic Mass 150.042927 g/mol PubChem
CAS Number 13481-00-0 Guidechem
Yellow granular powder ]
Appearance ) Guidechem
(predicted)
pKa (predicted) -1.16 £0.10 Guidechem
XLogP3 (predicted) -0.1 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor
4 PubChem
Count
Rotatable Bond Count 2 PubChem

Proposed Synthesis: Vilsmeier-Haack Reaction

A chemically sound and plausible method for the synthesis of 2-(Pyrazin-2-yl)malonaldehyde
is the Vilsmeier-Haack formylation of 2-methylpyrazine. This reaction introduces a formyl group
to an activated methyl group adjacent to the pyrazine ring.
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Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ

from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as

phosphorus oxychloride (POCI3). The Vilsmeier reagent is a potent electrophile that reacts with

electron-rich substrates. In this proposed synthesis, the methyl group of 2-methylpyrazine acts

as the nucleophile. A subsequent hydrolysis step yields the desired dialdehyde.

Detailed Experimental Protocol (Hypothetical)

Materials:

2-Methylpyrazine

N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCIs)
1,2-Dichloroethane (DCE), anhydrous
Sodium acetate

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a
dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-
dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add
phosphorus oxychloride (POCIs) (2 equivalents) dropwise to the cooled DMF with vigorous
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stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete,
remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to
ensure the complete formation of the Vilsmeier reagent.

o Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-
dichloroethane (DCE). Subsequently, add 2-methylpyrazine (1 equivalent) portion-wise while
stirring. Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated
agueous solution of sodium acetate. Stir the mixture until the Vilsmeier reagent is completely
hydrolyzed. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

 Purification: Filter off the drying agent and concentrate the organic phase under reduced
pressure to obtain the crude product. Purify the crude product by column chromatography on
silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to
yield pure 2-(Pyrazin-2-yl)malonaldehyde.

Mandatory Visualization
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Proposed Synthesis of 2-(Pyrazin-2-yl)malonaldehyde
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Caption: Proposed synthetic workflow for 2-(Pyrazin-2-yl)malonaldehyde.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Pyrazin-2-
yl)malonaldehyde. These predictions are based on the known spectral properties of pyrazine

derivatives and malonaldehydes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

. . Coupling
1H NMR Chemical Shift Lo .
) Multiplicity Constant (J, Assignment
(Predicted) (6, ppm) Hz)
z
_ 2H, Pyrazine ring
Pyrazine-H 85-8.7 m -
protons
) 1H, Pyrazine ring
Pyrazine-H 8.7-8.9 S -
proton
2H, Aldehydic
Aldehyde-H 9.5-9.8 S -
protons
) 1H, Methine
Methine-H 45-5.0 t ~7-8
proton
13C NMR (Predicted) Chemical Shift (o, ppm) Assignment

Pyrazine-C 140 - 145 Pyrazine ring carbons
Pyrazine-C 145 - 150 Pyrazine ring carbons
] ] Pyrazine ring carbon attached
Pyrazine-C (substituted) 150 - 155
to malonaldehyde
Methine-C 50 - 60 Methine carbon
Aldehyde-C 190 - 195 Aldehydic carbons

Infrared (IR) Spectroscopy

IR Absorption (Predicted)

Wavenumber (cm~?)

Functional Group

C-H stretch (aromatic) 3050 - 3150 Pyrazine C-H

C=0 stretch (aldehyde) 1680 - 1710 Aldehyde C=0
C=N stretch (aromatic) 1580 - 1620 Pyrazine C=N
C=C stretch (aromatic) 1400 - 1500 Pyrazine C=C
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Mass Spectrometry (MS)

Mass Spectrometry

(Predicted) miz Assignment

Molecular lon (M%) 150.04 [C7HeN202]*

Fragment 122 [M-COJ*

Fragment 94 [M-2COJ*

Fragment 80 [Pyrazine]*
Conclusion

2-(Pyrazin-2-yl)malonaldehyde represents an interesting, yet underexplored, heterocyclic
compound. This technical guide provides a foundational understanding of its structure and
properties, and importantly, outlines a practical synthetic approach. The detailed hypothetical
protocol for the Vilsmeier-Haack reaction and the predicted spectroscopic data offer a solid
starting point for researchers aiming to synthesize and characterize this molecule. Further
experimental validation of these predictions is necessary and could pave the way for the
exploration of this compound and its derivatives in various scientific disciplines, particularly in
the realm of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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